Gemcitabine monophosphate

Descripción general

Descripción

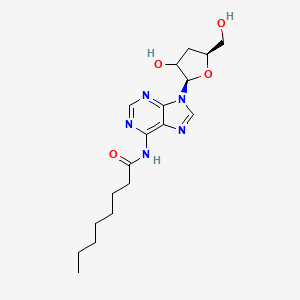

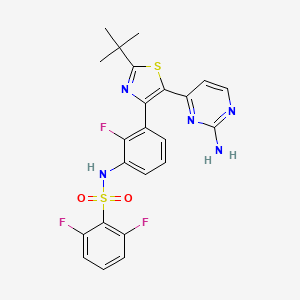

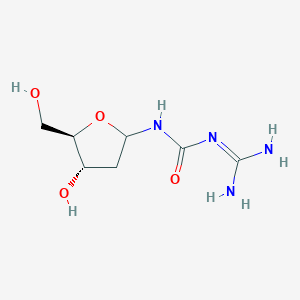

Gemcitabine monophosphate, also known as GemMP, is a monophosphate derivative of Gemcitabine . Gemcitabine is a deoxycytidine analog that is effective against pancreatic cancer and other malignancies following conversion to the 5’-O-mono-, di- and tri-phosphate forms .

Synthesis Analysis

Gemcitabine is phosphorylated to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK) inside the cell . This monophosphorylation is a critical, rate-limiting step following cellular uptake of gemcitabine .

Molecular Structure Analysis

Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . After entering the cell, gemcitabine is first modified by attaching a phosphate to it, and so it becomes gemcitabine monophosphate (dFdCMP) .

Chemical Reactions Analysis

Gemcitabine monophosphate is one of the active intermediates of Gemcitabine . It exhibits a typical Michaelis-Menten kinetics, with K m of 57.2 μM and V max of 60.8 pmol/min/mg-protein, respectively .

Physical And Chemical Properties Analysis

Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine . It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio .

Aplicaciones Científicas De Investigación

Targeted Tumor Therapy

Gemcitabine is an anticancer drug used to treat a wide range of solid tumors and is a first-line treatment for pancreatic cancer . The effect of gemcitabine is significantly weakened by its rapid plasma degradation . To improve the therapeutic index of gemcitabine, researchers have developed approaches based on the direct targeting of chemotherapeutics to cancer cells using drug-peptide conjugates .

Nanoparticle-Based Chemo- and Radiotherapy

Gemcitabine Monophosphate has been loaded into highly porous hybrid metal-organic nanoparticles to improve chemo- and radiotherapy . These nanoparticles act as “Trojan horses”, carrying their Gem-MP cargo inside cancer cells to interfere with DNA repair .

In Vitro Evaluation

In vitro studies suggest that Gemcitabine Monophosphate significantly affects cellular viability, tubulogenesis, and protein expression levels when compared to standard Gemcitabine treatment .

Nano-Delivery for Pancreatic Cancer Treatment

Gemcitabine, one of the oldest chemotherapeutic drugs approved for pancreatic cancer, has limited efficacy due to low drug distribution to the tumor and chemoresistance following therapy . To overcome these limitations, researchers have delivered gemcitabine monophosphate using lipid calcium phosphate nanoparticles to desmoplastic pancreatic tumors .

Combination Therapy

In a stroma-rich mouse xenograft model, the nanoparticle combination of gemcitabine and cisplatin inhibits tumor growth and increases apoptosis .

Safety And Hazards

Direcciones Futuras

Gemcitabine is a prodrug that activates after intracellular conversion to two active metabolites, gemcitabine diphosphate and gemcitabine triphosphate, by the enzyme deoxycytidine kinase . Future research may focus on improving the efficacy of Gemcitabine by modifying its metabolic characteristics .

Propiedades

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTREFQOVSMROS-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747851 | |

| Record name | Gemcitabine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gemcitabine monophosphate | |

CAS RN |

116371-67-6 | |

| Record name | Gemcitabine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)